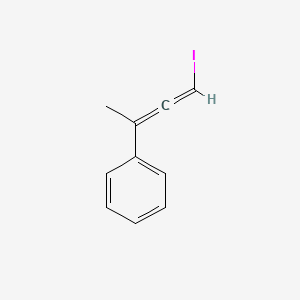

(4-Iodobuta-2,3-dien-2-yl)benzene

Description

(4-Iodobuta-2,3-dien-2-yl)benzene is a halogen-substituted allene featuring a conjugated buta-2,3-dienyl system with an iodine atom at the 4-position and a phenyl group at the 2-position. Its structure enables unique electronic and steric properties due to iodine's large atomic radius (1.39 Å) and polarizability. The compound is synthesized via Cu(I)-catalyzed rearrangement of terminal alkynes under mild conditions, a method widely employed for preparing 1,2-dienes .

Properties

CAS No. |

52741-31-8 |

|---|---|

Molecular Formula |

C10H9I |

Molecular Weight |

256.08 g/mol |

InChI |

InChI=1S/C10H9I/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,8H,1H3 |

InChI Key |

TXEVOTPCQXHYAH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C=CI)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodobuta-2,3-dien-2-yl)benzene typically involves the coupling of a benzene derivative with a suitable iodobutadiene precursor. One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: (4-Iodobuta-2,3-dien-2-yl)benzene can undergo electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups attached to the benzene ring.

Coupling Reactions: It can participate in various coupling reactions, such as the Heck reaction, to form more complex molecules.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products: The major products depend on the specific reaction conditions but can include various substituted benzene derivatives, oxidized or reduced forms of the original compound, and coupled products with other organic molecules.

Scientific Research Applications

Chemistry: (4-Iodobuta-2,3-dien-2-yl)benzene is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds .

Biology and Medicine:

Industry: In the industrial context, this compound can be used in the synthesis of polymers, dyes, and other materials that require complex aromatic structures .

Mechanism of Action

The mechanism of action for (4-Iodobuta-2,3-dien-2-yl)benzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates then undergo further transformations to yield the final products . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Structural and Electronic Properties

The iodine atom in (4-Iodobuta-2,3-dien-2-yl)benzene distinguishes it from halogenated analogues. Key comparisons include:

Table 1: Structural Comparison

| Compound Name | Substituent (X) | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | I | C₁₀H₉I | 256.09 | Large iodine atom, extended conjugation |

| 1-(4-Chlorobuta-2,3-dien-2-yl)benzene (2b) | Cl | C₁₀H₉Cl | 164.63 | Smaller halogen, higher electronegativity |

| P5H10 (tetrachloro-nitroaniline derivative) | Cl (×4), NO₂ | C₁₂H₁₀Cl₄N₂O₂ | 366.03 | Polyhalogenated, nitro-aniline substituents |

- Iodine vs. Chlorine: The C-I bond (2.09 Å) is longer and weaker than C-Cl (1.79 Å), increasing steric bulk and reducing thermal stability. Iodine’s lower electronegativity (2.66 vs.

- Polyhalogenated Analogues : Compounds like P5H10 exhibit reduced conjugation due to electron-withdrawing nitro and tetrachloro groups, contrasting with the iodine derivative’s simpler electronic profile .

Table 3: Antibacterial Activity

Physicochemical Properties

- Solubility : Iodine’s lipophilicity may increase solubility in organic solvents compared to chlorine derivatives.

- Stability : The weaker C-I bond predisposes the compound to photolytic or thermal degradation, unlike more stable C-Cl bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.